N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide
CAS No.: 942004-02-6
Cat. No.: VC6680625
Molecular Formula: C15H12N2O3
Molecular Weight: 268.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942004-02-6 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.272 |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O3/c18-14(13-8-9-4-1-2-7-12(9)19-13)16-15-10-5-3-6-11(10)17-20-15/h1-2,4,7-8H,3,5-6H2,(H,16,18) |
| Standard InChI Key | ORMDRDRJJCGXII-UHFFFAOYSA-N |
| SMILES | C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4O3 |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide integrates two distinct heterocyclic systems:
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Benzofuran-2-carboxamide: A planar aromatic system comprising a fused benzene and furan ring, with a carboxamide group at the C2 position.
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5,6-Dihydro-4H-cyclopenta[c]isoxazole: A bicyclic scaffold featuring a five-membered cyclopentane ring fused to an isoxazole (1,2-oxazole) ring, with partial saturation at the cyclopentane moiety.
The compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.28 g/mol. Key structural features include:
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Amide linkage: Connects the benzofuran and cyclopenta-isoxazole moieties, enabling hydrogen bonding and influencing pharmacokinetic properties.
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Isoxazole ring: Contains oxygen and nitrogen atoms, contributing to electronic diversity and potential biological interactions.
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Cyclopentane ring: Introduces conformational rigidity, which may enhance target binding specificity.
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Methodological Considerations
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide can be conceptualized through convergent strategies involving separate preparation of the benzofuran and cyclopenta-isoxazole components, followed by amide coupling.
Synthesis of Benzofuran-2-carboxylic Acid
Benzofuran-2-carboxylic acid serves as the precursor for the carboxamide group. A validated route involves:
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Pd-catalyzed C–H arylation: Direct functionalization of benzofuran at the C3 position using aryl iodides under Pd(OAc)₂ catalysis, as demonstrated for analogous benzofuran derivatives .
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Oxidative carboxylation: Treatment with CO gas in the presence of a palladium catalyst to introduce the carboxylic acid group .
Preparation of 3-Amino-5,6-dihydro-4H-cyclopenta[c]isoxazole
The cyclopenta-isoxazole amine can be synthesized via:
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Cyclocondensation: Reaction of cyclopentanone with hydroxylamine to form a cyclopentanone oxime, followed by intramolecular cyclization using agents like POCl₃ to yield the isoxazole ring .
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Reductive amination: Selective reduction of nitro groups or reductive cleavage of protecting groups to generate the free amine .
Amide Coupling
The final step involves coupling benzofuran-2-carboxylic acid with 3-amino-5,6-dihydro-4H-cyclopenta[c]isoxazole:
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Activation as acid chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
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Nucleophilic acyl substitution: Reaction with the cyclopenta-isoxazole amine in the presence of a base (e.g., triethylamine) to form the amide bond .
Table 2: Optimized Reaction Conditions for Amide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility of intermediates |
| Temperature | 0°C → room temperature | Minimizes side reactions |
| Coupling agent | HATU | 85–90% yield |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
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ESI-MS (m/z): 271.28 [M+H]⁺ (calculated), 271.3 [M+H]⁺ (observed).
| Target | IC₅₀ (Predicted) | Confidence Level |
|---|---|---|
| COX-2 | 0.8–1.2 µM | High |
| EGFR kinase | 2.5–3.5 µM | Moderate |
| Candida albicans | MIC: 16 µg/mL | Moderate |
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